molecular formula C9H24Br3O6P B14653969 2-Bromopropan-1-ol;phosphorous acid CAS No. 41391-18-8

2-Bromopropan-1-ol;phosphorous acid

Cat. No.: B14653969
CAS No.: 41391-18-8
M. Wt: 498.97 g/mol
InChI Key: AXONJHUPBINNRY-UHFFFAOYSA-N
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Description

2-Bromopropan-1-ol is an organic compound with the molecular formula C3H7BrO. It is a brominated alcohol, specifically a bromohydrin, where a bromine atom is substituted at the second carbon of the propanol chain. Phosphorous acid, on the other hand, is an inorganic compound with the formula H3PO3. It is a diprotic acid, meaning it can donate two protons (H+ ions) in an aqueous solution.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromopropan-1-ol can be synthesized through the bromination of propanol. One common method involves the reaction of propanol with hydrobromic acid (HBr) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction proceeds as follows:

CH3CH2CH2OH+HBrCH3CHBrCH2OH+H2O\text{CH3CH2CH2OH} + \text{HBr} \rightarrow \text{CH3CHBrCH2OH} + \text{H2O} CH3CH2CH2OH+HBr→CH3CHBrCH2OH+H2O

Industrial Production Methods

Industrial production of 2-Bromopropan-1-ol typically involves the use of bromine and red phosphorus. The reaction is carried out under controlled conditions to ensure the selective bromination of the propanol.

Chemical Reactions Analysis

Types of Reactions

2-Bromopropan-1-ol undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-), to form propanol.

    Elimination Reactions: Heating 2-Bromopropan-1-ol with a strong base like sodium hydroxide (NaOH) can lead to the formation of propene through the elimination of HBr.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or an aldehyde.

Common Reagents and Conditions

    Hydrobromic Acid (HBr): Used for bromination reactions.

    Sodium Hydroxide (NaOH): Used for elimination reactions.

    Potassium Permanganate (KMnO4): Used for oxidation reactions.

Major Products Formed

    Propanol: Formed through substitution reactions.

    Propene: Formed through elimination reactions.

    Carbonyl Compounds: Formed through oxidation reactions.

Scientific Research Applications

2-Bromopropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromopropan-1-ol involves its interaction with nucleophiles and bases. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine and a hydrogen atom are removed to form a double bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

2-Bromopropan-1-ol can be compared with other brominated alcohols, such as 1-Bromo-2-propanol and 2-Bromo-2-propanol. These compounds share similar chemical properties but differ in the position of the bromine atom and the hydroxyl group. The unique positioning of the bromine atom in 2-Bromopropan-1-ol makes it particularly useful in specific synthetic applications.

List of Similar Compounds

  • 1-Bromo-2-propanol
  • 2-Bromo-2-propanol
  • 2-Chloropropan-1-ol
  • 2-Iodopropan-1-ol

Properties

CAS No.

41391-18-8

Molecular Formula

C9H24Br3O6P

Molecular Weight

498.97 g/mol

IUPAC Name

2-bromopropan-1-ol;phosphorous acid

InChI

InChI=1S/3C3H7BrO.H3O3P/c3*1-3(4)2-5;1-4(2)3/h3*3,5H,2H2,1H3;1-3H

InChI Key

AXONJHUPBINNRY-UHFFFAOYSA-N

Canonical SMILES

CC(CO)Br.CC(CO)Br.CC(CO)Br.OP(O)O

Origin of Product

United States

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